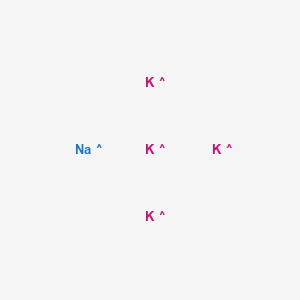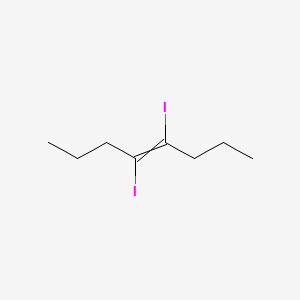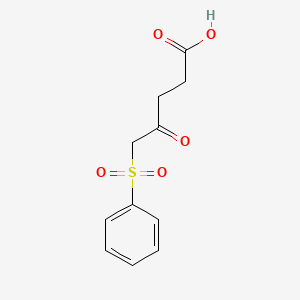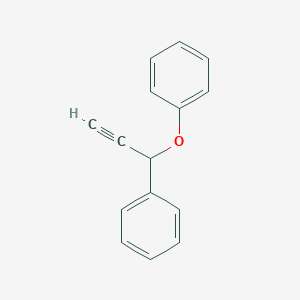
Homocysteine, N-acetyl-S-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homocysteine, N-acetyl-S-(2-chloroethyl)- is a derivative of homocysteine, a sulfur-containing amino acid. This compound is characterized by the presence of an acetyl group and a 2-chloroethyl group attached to the sulfur atom. Homocysteine itself is a non-proteinogenic amino acid that plays a crucial role in the body’s methylation process and is involved in the metabolism of methionine to cysteine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Homocysteine, N-acetyl-S-(2-chloroethyl)- typically involves the acetylation of homocysteine followed by the introduction of the 2-chloroethyl group. The reaction conditions often require the use of acetyl chloride and 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as crystallization or chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Homocysteine, N-acetyl-S-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or chloroethyl groups.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Homocysteine, N-acetyl-S-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cardiovascular and neurological diseases.
Industry: It may have applications in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Homocysteine, N-acetyl-S-(2-chloroethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a methylation agent, influencing the methylation status of DNA and proteins. It can also interact with enzymes involved in the metabolism of sulfur-containing amino acids, potentially affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: A modified form of the amino acid cysteine, used as a precursor to glutathione.
Homocysteine Thiolactone: A cyclic thioester of homocysteine, associated with cardiovascular diseases and neurological abnormalities
Uniqueness
Homocysteine, N-acetyl-S-(2-chloroethyl)- is unique due to the presence of both an acetyl group and a 2-chloroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
113793-52-5 |
|---|---|
Molekularformel |
C8H14ClNO3S |
Molekulargewicht |
239.72 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-(2-chloroethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13)2-4-14-5-3-9/h7H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
GIKPDTMIMLDRLC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCSCCCl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCSCCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















